molecular formula C14H10ClFO2 B14120873 Methanone, (3-chlorophenyl)(5-fluoro-2-methoxyphenyl)- CAS No. 1094639-36-7

Methanone, (3-chlorophenyl)(5-fluoro-2-methoxyphenyl)-

Cat. No.: B14120873
CAS No.: 1094639-36-7
M. Wt: 264.68 g/mol
InChI Key: IYDZDUMEWAUUER-UHFFFAOYSA-N
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Description

Methanone, (3-chlorophenyl)(5-fluoro-2-methoxyphenyl)- is a chemical compound with a complex structure that includes both chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-chlorophenyl)(5-fluoro-2-methoxyphenyl)- typically involves the reaction of 3-chlorobenzoyl chloride with 5-fluoro-2-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Methanone, (3-chlorophenyl)(5-fluoro-2-methoxyphenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-chlorophenyl)(5-fluoro-2-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methanone, (3-chlorophenyl)(5-fluoro-2-methoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methanone, (3-chlorophenyl)(5-fluoro-2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-
  • Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-
  • 3-(4-Chlorophenyl)-2-oxiranylmethanone

Uniqueness

Methanone, (3-chlorophenyl)(5-fluoro-2-methoxyphenyl)- is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

CAS No.

1094639-36-7

Molecular Formula

C14H10ClFO2

Molecular Weight

264.68 g/mol

IUPAC Name

(3-chlorophenyl)-(5-fluoro-2-methoxyphenyl)methanone

InChI

InChI=1S/C14H10ClFO2/c1-18-13-6-5-11(16)8-12(13)14(17)9-3-2-4-10(15)7-9/h2-8H,1H3

InChI Key

IYDZDUMEWAUUER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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